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Compound of Interest

Compound Name: N-(4-phenylbutanoyl)-L-prolinol

Cat. No.: B8521252 Get Quote

Part 1: Executive Summary & Strategic Utility
N-(4-phenylbutanoyl)-L-prolinol represents a "privileged scaffold" in medicinal chemistry,

merging the stereochemical rigidity of the L-proline core with the hydrophobic reach of a 4-

phenylbutanoyl tail. Unlike simple chiral auxiliaries used solely for steric control, this molecule

often serves a dual purpose:

Chiral Building Block: It functions as a pre-formed chiral template for synthesizing complex

peptidomimetics, particularly those targeting serine proteases and prolyl oligopeptidases

(POP).

Pharmacophoric Scaffold: The 4-phenylbutanoyl moiety acts as a hydrophobic anchor

(P3/P4 position mimic) in drug candidates, optimizing binding affinity within hydrophobic

enzyme pockets.

This guide details the synthesis, structural properties, and application of this moiety in drug

development, moving beyond basic preparation to functional deployment in asymmetric

synthesis and medicinal chemistry.

Part 2: Chemical Architecture & Properties
Structural Analysis
The molecule consists of an L-prolinol (S-2-hydroxymethylpyrrolidine) head group acylated by

4-phenylbutyric acid.
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Chiral Center: The (S)-configuration at the C2 position of the pyrrolidine ring is derived from

the natural amino acid L-proline. This center directs the stereochemical outcome of

subsequent transformations or protein-ligand interactions.

Rotamerism: Due to the restricted rotation of the N-CO amide bond, the molecule exists as

an equilibrium of cis and trans rotamers in solution (observable via NMR). This

conformational pre-organization is critical for its bioactivity.

Hydrophobic Tail: The phenylbutyl chain provides a flexible "linker" ending in an aromatic

ring, ideal for π-stacking interactions or filling hydrophobic pockets (e.g., S1' or S3 subsites

in proteases).

Key Physical Data
Property Value / Description

IUPAC Name
[(2S)-1-(4-phenylbutanoyl)pyrrolidin-2-

yl]methanol

Molecular Formula C₁₅H₂₁NO₂

Molecular Weight 247.33 g/mol

Chirality (S)-enantiomer (L-proline derived)

Solubility
Soluble in DCM, MeOH, DMSO, EtOAc; Low

water solubility.[1][2]

Physical State
Viscous oil or low-melting solid (depending on

purity).

Part 3: Synthesis Methodology
The synthesis of N-(4-phenylbutanoyl)-L-prolinol is a robust, self-validating protocol involving

the selective acylation of the secondary amine of L-prolinol.

Reaction Scheme (Graphviz)
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Caption: Convergent synthesis via Schotten-Baumann acylation. The base scavenges HCl to

drive equilibrium forward.

Detailed Protocol
Objective: Synthesize 10.0 g of N-(4-phenylbutanoyl)-L-prolinol.

Reagents:

L-Prolinol (CAS 23356-96-9): 4.1 g (40.5 mmol)

4-Phenylbutanoyl chloride (CAS 18496-54-3): 7.4 g (40.5 mmol)

Triethylamine (TEA): 6.8 mL (48.6 mmol, 1.2 eq)

Dichloromethane (DCM): 100 mL (Anhydrous)

Step-by-Step Workflow:

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add L-prolinol and anhydrous DCM. Cool the solution to 0°C using an ice bath.

Expert Insight: Cooling is critical to prevent O-acylation. The amine is more nucleophilic

than the alcohol, but at higher temperatures, ester formation becomes a competitive side

reaction.
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Base Addition: Add Triethylamine dropwise over 5 minutes. The solution acts as an HCl

scavenger.

Acylation: Add 4-phenylbutanoyl chloride dropwise via a syringe pump or pressure-

equalizing addition funnel over 30 minutes. Maintain temperature at 0°C.

Observation: White precipitate (TEA·HCl salts) will form immediately.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor

via TLC (5% MeOH in DCM).

Quench & Workup:

Quench with 50 mL saturated

(aq).

Separate organic layer.

Wash aqueous layer with DCM (2 x 30 mL).

Combine organics and wash with 1M HCl (30 mL) to remove unreacted amine, then Brine

(30 mL).

Purification: Dry over

, filter, and concentrate in vacuo. Purify via flash column chromatography (

, Gradient: 100% DCM

5% MeOH/DCM).

Yield Expectation: 85–95% (Viscous colorless to pale yellow oil).

Part 4: Applications in Drug Development
Prolyl Oligopeptidase (POP) Inhibition
The N-(4-phenylbutanoyl)-L-prolinol scaffold is a validated core for designing inhibitors of

Prolyl Oligopeptidase (POP), a serine protease implicated in neurodegenerative disorders.[3]
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Mechanism: The L-proline ring mimics the P1 residue of the substrate. The 4-phenylbutanoyl

group occupies the S1' or S2 hydrophobic pocket of the enzyme, increasing binding affinity.

Modularity: The free hydroxyl group (-CH₂OH) serves as a handle for further functionalization

(e.g., oxidation to an aldehyde to form a covalent "warhead" that reversibly bonds to the

active site serine).

Asymmetric Synthesis (Chiral Ligand Precursor)
Beyond direct bioactivity, this molecule serves as a precursor for N-acyl-amino alcohol ligands

used in asymmetric catalysis.

Ligand Design: The hydroxyl group and the amide oxygen can coordinate to metal centers

(e.g., Zn, Ti), creating a chiral environment.

Use Case: Enantioselective addition of organozinc reagents to aldehydes. The bulky

phenylbutyl group shields one face of the transition state, enhancing enantiomeric excess

(ee).

Biological Interaction Pathway (Graphviz)
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Caption: Structural Activity Relationship (SAR) of the scaffold in protease inhibition.

Part 5: Analytical Characterization
To ensure the integrity of the building block before use in complex synthesis, the following

analytical parameters must be met.

NMR Profile (¹H NMR, 400 MHz, CDCl₃)
Due to the amide bond, rotamers are expected (approx. 3:1 ratio).

δ 7.15–7.30 (m, 5H): Aromatic protons (Phenyl group).

δ 4.20 / 3.60 (m, 1H): α-Proton of Proline (distinct shifts for rotamers).

δ 3.50–3.70 (m, 2H): Hydroxymethyl protons (-CH₂OH).

δ 2.65 (t, 2H): Benzylic protons (Ph-CH₂-).

δ 2.30 (t, 2H): α-Methylene to carbonyl (-CH₂-CO-).

δ 1.95 (m, 2H): Central methylene of the butyl chain.

Quality Control Checklist
Optical Rotation: Must be measured to confirm no racemization occurred during acylation.

Target:

to

(c=1, CHCl₃) (Value varies by concentration/solvent; compare to standard).

HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile gradient).

Water Content: <0.5% (Karl Fischer) if used for water-sensitive metal catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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